molecular formula C12H27Cl2N B14382946 N-(2-chloroethyl)decan-1-amine;hydrochloride CAS No. 88090-16-8

N-(2-chloroethyl)decan-1-amine;hydrochloride

Cat. No.: B14382946
CAS No.: 88090-16-8
M. Wt: 256.25 g/mol
InChI Key: MFWSYFGPBXKBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloroethyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H26ClN. It is a secondary amine with a chloroethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Decan-1-amine+2-chloroethanolN-(2-chloroethyl)decan-1-amine\text{Decan-1-amine} + \text{2-chloroethanol} \rightarrow \text{N-(2-chloroethyl)decan-1-amine} Decan-1-amine+2-chloroethanol→N-(2-chloroethyl)decan-1-amine

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)decan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and products.

    Hydrolysis: The compound can be hydrolyzed to form decan-1-amine and 2-chloroethanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Hydrolysis: The reaction is carried out in the presence of water and an acid or base catalyst.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of N-(2-chloroethyl)decan-1-amine.

    Oxidation and Reduction Reactions: Different oxidation states and products depending on the reagents used.

    Hydrolysis: Decan-1-amine and 2-chloroethanol.

Scientific Research Applications

N-(2-chloroethyl)decan-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)decan-1-amine;hydrochloride involves its interaction with molecular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound binds to DNA and prevents cell replication.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)methylamine (HN2): A nitrogen mustard compound with similar alkylating properties.

    Tris(2-chloroethyl)amine (HN3): Another nitrogen mustard with three chloroethyl groups.

    2-Chloroethylamine hydrochloride: A simpler compound with a single chloroethyl group.

Uniqueness

N-(2-chloroethyl)decan-1-amine;hydrochloride is unique due to its specific structure, which includes a long alkyl chain (decan-1-amine) and a chloroethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

88090-16-8

Molecular Formula

C12H27Cl2N

Molecular Weight

256.25 g/mol

IUPAC Name

N-(2-chloroethyl)decan-1-amine;hydrochloride

InChI

InChI=1S/C12H26ClN.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h14H,2-12H2,1H3;1H

InChI Key

MFWSYFGPBXKBPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.